3'-Sialyllactose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Technical Analysis: 3'-Sialyllactose Prebiotic Effects on Bifidobacterium infantis

Executive Summary

This technical guide comprehensively examines the synergistic relationship between the human milk oligosaccharide 3'-Sialyllactose (3'-SL) and Bifidobacterium longum subsp. infantis (B. infantis), with particular emphasis on mechanistic pathways and therapeutic potential. Current research demonstrates that 3'-SL serves as an efficient metabolic substrate for specific B. infantis strains, driving a cascade of beneficial effects including enhanced short-chain fatty acid (SCFA) production, reinforcement of intestinal barrier integrity, and significant anti-inflammatory activity. The most profound outcomes emerge from synbiotic formulations, where 3'-SL and B. infantis act in concert to alleviate gut inflammation through microbial cross-feeding mechanisms that enrich SCFA-producing bacteria. This analysis synthesizes cutting-edge findings from molecular studies, in vitro characterization, and in vivo validation to provide researchers and drug development professionals with a rigorous evidence base for developing targeted microbiome interventions.

Introduction and Biological Significance

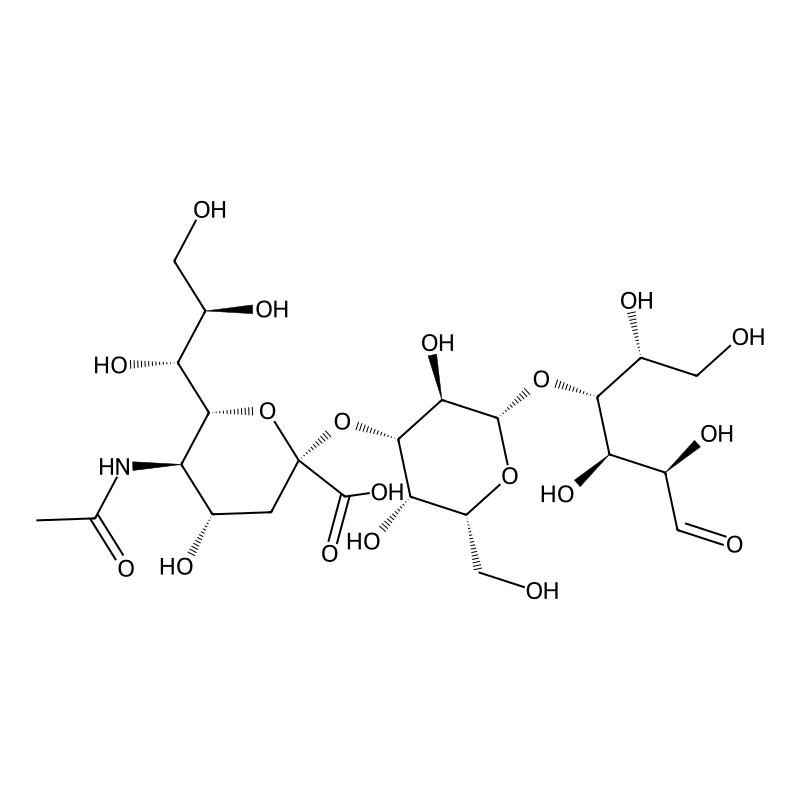

This compound (3'-SL) represents one of the most abundant sialylated human milk oligosaccharides (HMOs), characterized by an α2,3-linkage between N-acetyl-D-neuraminic acid (sialic acid) and the galactose unit of lactose [1]. As a complex carbohydrate, 3'-SL reserts host digestion in the upper gastrointestinal tract, reaching the colon intact where it functions as a potent prebiotic that selectively stimulates the growth of beneficial commensal bacteria [1] [2]. Its structural configuration enables specific interactions with specialized microbial utilization systems, making it particularly accessible to Bifidobacterium species that have evolved the enzymatic machinery for HMO processing.

Bifidobacterium longum subsp. infantis (B. infantis) stands out among gut microbiota as a highly specialized HMO utilizer, frequently dominating the infant gut microbiome during breastfeeding [1] [3]. This taxonomic prominence derives from unique genetic adaptations: B. infantis encodes specialized gene clusters (H1-H5) responsible for HMO transport and intracellular metabolism [1]. These gene clusters facilitate the efficient breakdown of complex oligosaccharides via ABC transporters, major facilitator superfamily permeases, and phosphotransferase systems, with subsequent processing by glycosyl hydrolases that channel simpler metabolites into energy production pathways [1]. The convergence of 3'-SL availability and B. infantis metabolic capability creates a foundational host-microbe relationship with profound implications for gut homeostasis, immune development, and inflammatory regulation.

Molecular Mechanisms of Action

HMO Utilization and Metabolic Cross-Feeding

The therapeutic efficacy of the 3'-SL/B. infantis system originates from sophisticated molecular mechanisms that transform dietary components into regulatory signals for gut homeostasis:

Dedicated Transport and Catabolism: B. infantis expresses specialized binding proteins that facilitate 3'-SL uptake across the cellular membrane. Once internalized, glycosyl hydrolases systematically cleave glycosidic linkages, liberating monosaccharides that enter central carbon metabolism. This process generates energy for bacterial proliferation while simultaneously positioning B. infantis as a metabolic hub within the microbial community [1].

Cross-Feeding for SCFA Biosynthesis: 3'-SL fermentation by B. infantis generates partial degradation products and metabolic intermediates that become growth substrates for secondary microbial populations. This cross-feeding mechanism particularly enriches SCFA-producing bacteria such as Faecalibacterium prausnitzii and Roseburia species [4] [5]. These secondary utilizers transform bacterial metabolites into physiologically active SCFAs including acetate, propionate, and butyrate, which mediate many of the observed host benefits [4].

Nitrogen Resource Utilization: Beyond carbon metabolism, B. infantis demonstrates the capacity to utilize the nitrogenous constituents of 3'-SL via the N-acetylglucosamine (NAG) residue. Research confirms that B. infantis incorporates NAG-derived nitrogen into its proteomic architecture through the glutamine synthetase/glutamate synthetase (GS-GOGAT) pathway, with intracellular 2-oxoglutarate (2-OG) serving as a key regulator at the intersection of carbon and nitrogen metabolism [3].

The following diagram illustrates the sequential mechanism of this compound metabolism by B. infantis and the resulting cross-feeding pathway that leads to anti-inflammatory effects:

Figure 1: Molecular mechanism of 3'-SL metabolism by B. infantis and subsequent cross-feeding effects leading to host physiological benefits.

Immunological and Barrier-Enhancing Pathways

The 3'-SL/B. infantis system mediates its therapeutic effects through multiple parallel pathways that converge on immune regulation and epithelial barrier function:

Direct Immunomodulation: 3'-SL demonstrates intrinsic anti-inflammatory properties by inhibiting NF-κB translocation to the nucleus, thereby reducing the production of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β [2]. This pathway remains active independently of microbiome modulation, suggesting dual mechanisms of action that operate simultaneously.

Barrier Reinforcement: Butyrate and other SCFAs produced through 3'-SL fermentation directly stimulate the upregulation of tight junction proteins (ZO-1, occludin, and claudin-1) that form the essential paracellular seal between epithelial cells [4] [1]. This protein enhancement occurs concomitantly with goblet cell restoration and increased glycoprotein production, collectively strengthening the mucosal barrier against pathogen translocation and antigen penetration [4].

Systemic Immune Education: Beyond local intestinal effects, the 3'-SL/B. infantis interaction promotes regulatory T cell (Treg) differentiation through TGF-β mediation [2]. These Tregs subsequently circulate systemically, explaining the observed efficacy in extra-intestinal conditions including atopic dermatitis and stressor-induced anxiety-like behaviors [6] [2].

Quantitative Effects and Experimental Data

Bacterial Growth and Metabolic Output

The table below summarizes the quantitative effects of 3'-SL on B. infantis growth parameters and metabolic output:

Table 1: Growth and Metabolic Effects of 3'-SL on B. infantis

| Parameter | Effect of 3'-SL | Experimental Context | Significance |

|---|---|---|---|

| Growth Rate | Enhanced with 3'-SL as sole carbohydrate source [1] | In vitro culture in modified MRS medium | Demonstrates 3'-SL utilization as primary metabolic substrate |

| Final Biomass | Significantly increased optical density at stationary phase [1] | In vitro culture monitored over 24h | Indicates efficient energy extraction from 3'-SL structure |

| SCFA Production | Synergistic increase when combined with B. infantis [4] [5] | Ex vivo fermentation models | Cross-feeding mechanism enhances beneficial microbial metabolites |

| 1,2-Propanediol Secretion | Produced from fucose moiety of HMOs [7] | In vitro metabolic tracing | Alternative metabolic pathway beyond SCFA production |

Therapeutic Outcomes in Disease Models

The table below presents quantitative therapeutic outcomes observed in various disease models following 3'-SL and B. infantis intervention:

Table 2: Therapeutic Outcomes of 3'-SL and B. infantis in Disease Models

| Disease Model | Intervention | Key Outcomes | Mechanistic Insights |

|---|

| Ulcerative Colitis [4] [1] | 3'-SL (25mg) + B. infantis (1×10^10 CFU) daily for 3 weeks | - Reduced disease activity score

- Prevented colon shortening

- Improved histopathological scores | - Increased SCFA production

- Restored tight junction proteins

- Modulated serum cytokines | | Atopic Dermatitis [2] | 3'-SL oral administration (100-250 mg/kg) | - Reduced epidermal thickness

- Decreased mast cell infiltration

- Lowered IgE and pro-inflammatory cytokines | - Induced Treg differentiation

- NF-κB pathway inhibition

- Th1/Th2 cytokine modulation | | Stress-Induced Anxiety [6] | 3'-SL dietary supplementation (5% of diet) for 2 weeks | - Prevented anxiety-like behavior

- Maintained normal microbial community structure

- Preserved DCX+ immature neurons | - Gut microbiota-brain axis modulation

- Maintenance of neurogenesis |

Experimental Design and Methodologies

Bacterial Strain Preparation and Characterization

B. infantis strain selection represents a critical methodological consideration, as substantial strain-dependent variation in HMO utilization efficiency exists. The EVC001 strain (ATCC 15697) demonstrates particularly robust HMO consumption due to possession of complete HMO utilization gene clusters [1]. For experimental preparation, B. infantis should be cultured in TPY (Tryptone-Yeast Extract) liquid medium at 37°C under strict anaerobic conditions (typically 7% H2, 10% CO2, N2 balance) [1]. Growth monitoring via optical density at 600nm (OD600) every 2 hours reveals characteristic growth kinetics, with plateau generally achieved at 16 hours in TPY medium [1].

Functional characterization must assess multiple physiological parameters:

- Acid production capability through pH monitoring of culture supernatants

- Bile salt tolerance via comparative growth in media supplemented with porcine bile extracts (0.3-0.5%)

- Enzyme activity profiles focusing on glycosyl hydrolases with specificity toward sialylated substrates

- HMO utilization efficiency through carbohydrate depletion assays using HPLC or LC-MS/MS

For in vivo administration, bacterial cultures should be harvested during late exponential phase, washed with reduced phosphate-buffered saline (PBS) under anaerobic conditions, and resuspended to appropriate concentrations (typically 1×10^8 to 1×10^10 CFU/200μL for mouse models) [1].

This compound Sourcing and Characterization

3'-SL sourcing requires meticulous attention to structural fidelity and purity. In current research, 3'-SL is frequently biosynthesized using engineered Escherichia coli K-12DH1 MDO strains containing targeted insertions of truncated bacterial α-2,3-sialyltransferase genes and gene clusters encoding enzymes required for activated sialic acid synthesis [1]. The resulting compound must be rigorously characterized using:

- UPLC-MS/MS analysis to verify structural integrity and quantify purity (≥95% preferred)

- Scanning electron microscopy (SEM) to examine physical properties and identify potential contaminants

- Nuclear magnetic resonance (NMR) spectroscopy to confirm glycosidic linkage (α2,3 rather than α2,6)

For animal studies, 3'-SL is typically dissolved in PBS at concentrations ranging from 12.5mg to 50mg per 200μL for daily oral gavage [1]. In human infant formula supplementation, concentrations of approximately 0.2-0.3% of total diet (500mg/L in liquid formulation) have been employed [8].

In Vivo Model Systems

Murine colitis models provide well-characterized systems for evaluating 3'-SL/B. infantis efficacy. The dextran sulfate sodium (DSS)-induced colitis model represents the current gold standard, wherein specific pathogen-free male C57BL/6J mice (6-7 weeks old) receive 3% DSS in drinking water for 5-7 days following a 2-week pre-treatment with experimental interventions [4] [1]. Critical outcome parameters include:

- Disease activity index incorporating weight loss, stool consistency, and fecal blood

- Histopathological scoring of H&E-stained colon sections for inflammatory infiltration and architectural damage

- Colon length measurement (colon shortening correlates with inflammation severity)

- Immunofluorescence analysis of tight junction proteins (ZO-1, occludin, claudin-1) and mucin-producing goblet cells

- Cytokine profiling in serum and colon tissue homogenates

The following diagram illustrates the experimental workflow for evaluating the 3'-SL and B. infantis synbiotic combination in a murine colitis model:

Figure 2: Experimental workflow for evaluating 3'-SL and B. infantis synbiotic effects in a murine colitis model.

Analytical Methodologies

Microbiome analysis employs 16S rRNA sequencing of fecal and mucosal samples to evaluate microbial community structural changes. Specific attention should focus on cross-feeding bacteria that demonstrate co-abundance with B. infantis and SCFA production. Metabolomic profiling of SCFAs and related metabolites via gas chromatography-mass spectrometry (GC-MS) provides functional readouts of microbial metabolic activity [4].

Immunological assays must encompass both local and systemic measures:

- Flow cytometry of lamina propria lymphocytes for Treg populations (CD4+CD25+FoxP3+)

- Cytokine bead arrays or ELISA of serum and tissue homogenates for pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines

- Immunofluorescence staining of colon sections for tight junction proteins and nuclear NF-κB localization

Research Applications and Future Directions

The 3'-SL/B. infantis synbiotic represents a promising therapeutic approach for inflammatory bowel disease management, particularly ulcerative colitis, where current treatments often yield suboptimal efficacy and significant adverse effects [4] [1]. The multimodal mechanism addressing both inflammation and barrier dysfunction offers advantages over single-target approaches. Additionally, applications extend to extraintestinal inflammatory conditions including atopic dermatitis, where the gut-skin axis facilitates systemic immunomodulation [2].

Future research priorities should include:

- Strain-specific optimization to identify B. infantis variants with enhanced 3'-SL utilization efficiency

- Dosage escalation studies establishing dose-response relationships for both preclinical and clinical translation

- Formulation development addressing stability and delivery challenges for viable commercial applications

- Long-term safety assessment in chronic disease models to identify potential adverse effects

- Combination strategies with other prebiotics (e.g., 2'-fucosyllactose) and established therapeutics

Current clinical evidence remains limited, with most supporting data derived from animal models. The transition to human trials requires careful consideration of dosage equivalence, delivery methods, and patient stratification factors. Nevertheless, the robust mechanistic foundation and compelling efficacy in disease models position the 3'-SL/B. infantis synbiotic as a promising candidate for advancing toward clinical application.

References and Key Resources

- Yang M, Jiang Z, Zhou L, et al. This compound and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis. Gut Microbes. 2025;17(1):2486512 [4] [1] [5]

- PMC Article: this compound and B. infantis synergistically alleviate gut inflammation [1]

- Tarr AJ, Galley JD, Fisher SE, et al. Sialyllactose diminishes stressor-induced anxiety-like behavior and prevents stressor-induced changes in gut microbiota. Brain Behav Immun. 2015;50:166-177 [6]

- Goh YJ, Chichlowski M, Li D, et al. Bifidobacterium infantis utilizes N-acetylglucosamine from human milk oligosaccharides. Gut Microbes. 2023;15(2):2244721 [3]

- Lee J, Kim H, Jeong JH, et al. This compound prebiotics prevents skin inflammation via regulatory T cell differentiation in atopic dermatitis mouse models. Sci Rep. 2020;10:5603 [2]

- Goh YJ, Barrangou R. Bifidobacterium infantis metabolizes 2'fucosyllactose-derived and free fucose through a common catabolic pathway. Front Nutr. 2020;7:583397 [7]

References

- 1. This compound and B. infantis synergistically alleviate gut ... [pmc.ncbi.nlm.nih.gov]

- 2. 3′-Sialyllactose prebiotics prevents skin inflammation via ... [nature.com]

- 3. Bifidobacterium infantis utilizes N-acetylglucosamine ... [pmc.ncbi.nlm.nih.gov]

- 4. '- 3 and B. Sialyllactose synergistically alleviate gut... infantis [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and B. infantis synergistically alleviate gut ... [semanticscholar.org]

- 6. Sialyllactose diminish stressor-induced anxiety-like behavior ... [pmc.ncbi.nlm.nih.gov]

- 7. Bifidobacterium infantis Metabolizes 2′Fucosyllactose ... [frontiersin.org]

- 8. Dietary supplementation of 3′-sialyllactose or 6 [frontiersin.org]

Comprehensive Technical Guide: 3'-Sialyllactose Modulation of Immune Homeostasis

Introduction and Structural Overview

3'-Sialyllactose (3'-SL) is a sialylated human milk oligosaccharide (HMO) consisting of a sialic acid residue linked via an α2,3-glycosidic bond to the galactose unit of lactose. As one of the most abundant sialylated HMOs in human milk, 3'-SL has attracted significant scientific interest for its diverse immunomodulatory properties that extend beyond its initial recognition as a prebiotic. Unlike many dietary oligosaccharides, 3'-SL demonstrates remarkable resistance to gastrointestinal digestion, enabling approximately 1% of ingested 3'-SL to reach systemic circulation where it can exert direct effects on immune cells and tissues throughout the body [1]. This unique pharmacokinetic profile allows 3'-SL to function as both a local modulator of gut immunity and a systemic regulator of inflammatory processes.

The structural configuration of 3'-SL, particularly the α2,3-linkage of sialic acid to lactose, appears critical to its specialized immunomodulatory functions distinct from other HMOs like 6'-sialyllactose (6'-SL) or fucosylated oligosaccharides. Current research indicates that 3'-SL operates through multiple parallel mechanisms including direct receptor interactions, epigenetic modifications of inflammatory genes, regulation of key signaling pathways, and modulation of microbial-immune crosstalk. This multi-modal activity profile positions 3'-SL as a promising therapeutic candidate for various immune-related conditions, from chronic inflammatory diseases to autoimmune disorders and age-related inflammation [1] [2].

Immune Modulatory Properties of this compound

Comprehensive Immune Effects

3'-SL exhibits a remarkably broad spectrum of immune modulatory activities across multiple biological systems and disease models. Its effects range from fine-tuning inflammatory responses to promoting regulatory immune cell differentiation and enhancing barrier function integrity. The compound demonstrates particular efficacy in suppressing excessive inflammatory responses through regulation of cytokine production, with studies showing significant reduction in key pro-inflammatory cytokines including IL-1β, IL-6, TNF-α, and IL-17 across various experimental models [1] [2]. This anti-inflammatory activity is especially valuable in the context of chronic inflammatory conditions where prolonged cytokine production drives tissue damage and disease progression.

Beyond its anti-inflammatory properties, 3'-SL plays a crucial role in maintaining immune tolerance through promoting the differentiation and function of regulatory T cells (Tregs). This activity is mediated through enhanced transforming growth factor beta (TGF-β) signaling and increased expression of the Treg master transcription factor FOXP3 [2]. The ability of 3'-SL to simultaneously suppress pro-inflammatory pathways while enhancing regulatory mechanisms represents a unique therapeutic value, as it addresses both the excessive activation and the deficient regulation that characterize many immune disorders. Additionally, 3'-SL contributes to barrier protection at mucosal surfaces including the intestinal epithelium and potentially the respiratory tract, further supporting its role in comprehensive immune homeostasis [3].

Quantitative Analysis of Immune Effects

Table 1: Documented Immune Modulatory Effects of 3'-SL Across Experimental Systems

| Experimental System | Key Immune Effects | Magnitude of Effect | Citation |

|---|---|---|---|

| Human bone marrow stromal cells | Enhanced osteogenic differentiation, inhibited adipogenic differentiation | Increased ALP and ARS staining at 100μM; 135 genes upregulated, 279 downregulated | [4] |

| RAW 264.7 macrophages (LPS-induced) | Reduced pro-inflammatory cytokine production | ~70-80% reduction in IL-1β and IL-6 mRNA; IC50 ~15μg/mL in BMDMs | [1] |

| DSS-induced colitis mouse model | Improved gut barrier function, reduced inflammation, increased SCFA production | Synergistic effects with B. infantis; restored goblet cells and tight junction proteins | [5] |

| HDM/DNCB-induced atopic dermatitis mouse model | Reduced epidermal thickness, mast cell infiltration, IgE and pro-inflammatory cytokines | Significant reduction in ear thickness; inhibition of IL-4, IL-5, IL-13, IL-17, IFN-γ, Tslp | [2] |

| Ovariectomy-induced osteoporosis mouse model | Improved bone homeostasis, reduced bone loss | Enhanced osteoblast differentiation, inhibited osteoclast formation | [4] |

| H1N1 influenza-infected HEP-2 cells | Antiviral activity, reduced inflammatory cytokines | IC50 33.46μM; 75% inhibition when combined with OPN (4μM) | [6] |

| Atherosclerosis mouse model | Reduced plaque development, attenuated vascular inflammation | Significant reduction in lesion size with both oral and subcutaneous administration | [1] |

Table 2: Effects of 3'-SL on Specific Immune Cell Populations and Cytokines

| Immune Cell Type / Cytokine | Effect of 3'-SL | Experimental Context |

|---|---|---|

| Macrophages | Suppressed pro-inflammatory activation, enhanced resolution | LPS-induced inflammation, atherosclerosis models |

| Regulatory T cells (Tregs) | Promoted differentiation via TGF-β signaling, increased FOXP3 expression | Atopic dermatitis models, in vitro T cell differentiation |

| Osteoclasts | Inhibited differentiation from bone marrow-derived macrophages | Osteoporosis models, RANKL-induced differentiation |

| Mast cells | Reduced infiltration and degranulation | Atopic dermatitis models |

| IL-1β | Significant reduction in production and secretion | Macrophages, atopic dermatitis, colitis models |

| IL-6 | Potent inhibition at mRNA and protein levels | Macrophages, endothelial cells, arthritis models |

| TNF-α | Strong suppression of expression and secretion | Multiple inflammatory models including arthritis, dermatitis |

| IgE | Reduced serum levels and production | Atopic dermatitis models |

Molecular Mechanisms of Action

Key Signaling Pathways

The immune modulatory effects of 3'-SL are mediated through its influence on multiple critical signaling pathways that coordinate immune responses. One of the most thoroughly characterized mechanisms involves the suppression of NF-κB signaling, a central pathway in inflammatory gene expression. Research demonstrates that 3'-SL inhibits the nuclear translocation of the NF-κB subunit p65, thereby reducing the transcription of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α [2]. This inhibition occurs without direct interference with Toll-like receptor 4 (TLR4) activation, suggesting that 3'-SL acts downstream of initial pathogen recognition events to fine-tune inflammatory responses rather than completely blocking them [1].

In addition to NF-κB regulation, 3'-SL modulates the MAPK and PI3K/Akt signaling pathways, which are involved in diverse cellular processes including proliferation, differentiation, and stress responses. In human bone marrow stromal cells, 3'-SL enhances osteogenic differentiation through the PI3K/Akt pathway by upregulating laminin subunit gamma-2 (LAMC2) expression [4]. Furthermore, transcriptomic analyses reveal that 3'-SL promotes the activity of liver X receptor (LXR) and sterol regulatory element binding protein-1 (SREBP1), nuclear receptors that integrate metabolic and inflammatory signaling [1]. This multi-pathway engagement enables 3'-SL to coordinate immune responses across different tissue contexts and inflammatory challenges, providing a mechanistic basis for its broad therapeutic potential.

Pathway Visualization

Diagram 1: 3'-SL modulates immune homeostasis through multiple signaling pathways, including inhibition of NF-κB and MAPK pathways, activation of PI3K/Akt and LXR/SREBP1, and epigenetic modifications.

Gut Microbiota-Mediated Mechanisms

The interaction between 3'-SL and the gut microbiota represents a crucial indirect mechanism for its immune modulatory effects. As a preferred substrate for specific beneficial bacteria, particularly Bifidobacterium infantis, 3'-SL promotes the expansion of microbial populations that contribute to immune homeostasis through multiple mechanisms [5]. This cross-feeding relationship enhances the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, which exert potent anti-inflammatory effects through G-protein coupled receptor (GPCR) signaling and histone deacetylase (HDAC) inhibition [5]. The SCFAs generated through 3'-SL fermentation contribute to the maintenance of intestinal barrier integrity by promoting mucin production and tight junction assembly, thereby reducing systemic exposure to inflammatory stimuli.

Beyond metabolic transformations, 3'-SL influences microbial community structure in ways that support immune balance. The selective enrichment of Bifidobacterium and other beneficial species creates a microbial environment that competitively excludes pathobionts and reduces exposure to immune triggers. This microbiota modulation has been shown to have systemic effects, influencing conditions as diverse as atopic dermatitis, atherosclerosis, and osteoporosis [4] [1] [2]. The combination of 3'-SL with specific probiotic strains, particularly B. infantis, demonstrates synergistic effects in experimental models of ulcerative colitis, resulting in enhanced restoration of gut barrier function and more robust suppression of inflammatory responses compared to either component alone [5].

Experimental Protocols and Methodologies

In Vitro Assessment of Immune Modulation

Protocol 1: Macrophage Inflammation Model

- Cell Sources: Use RAW 264.7 murine macrophage cell line, primary bone marrow-derived macrophages (BMDMs) from mice, or human peripheral blood monocytic cells (hPBMCs) [1].

- Treatment Conditions: Culture cells in complete medium and pre-treat with 3'-SL (1-100 μg/mL) for 2 hours before stimulation with LPS (10 ng/mL) or lipid A (100 ng/mL) for 4-24 hours [1].

- Optimal Concentration: Based on dose-response studies, 15 μg/mL represents the approximate IC50 for cytokine suppression in BMDMs, while 100 μg/mL provides maximal effect in most systems [1].

- Readout Measurements: Quantify mRNA expression of IL-1β, IL-6, TNF-α, and IL-10 via qRT-PCR after 4-6 hours. Measure protein secretion of these cytokines by ELISA after 24 hours. For transcriptome analysis, perform RNA-Seq following 6-hour treatment with 3'-SL (100 μg/mL) with and without LPS stimulation [1].

- Mechanistic Investigations: Assess NF-κB activation by monitoring p65 nuclear translocation using immunofluorescence or western blotting of nuclear fractions. Evaluate epigenetic modifications through chromatin immunoprecipitation (ChIP) for H3K27 acetylation at inflammatory gene enhancers [1].

Protocol 2: Treg Differentiation Assay

- Cell Isolation: Isolate naive CD4+CD25- T cells from mouse spleen using magnetic bead separation [2].

- Differentiation Conditions: Culture cells in anti-CD3/anti-CD28 coated plates (1 μg/mL each) with TGF-β (5 ng/mL) and IL-2 (10 ng/mL) to promote Treg differentiation. Add 3'-SL at concentrations ranging from 10-250 μg/mL [2].

- Culture Duration: Maintain cultures for 3-5 days with medium refreshment on day 3.

- Analysis Methods: Assess Treg population by flow cytometry analyzing CD4+CD25+FoxP3+ cells. Confirm functional suppression using Treg suppression assay with CFSE-labeled responder T cells [2].

- Alternative Approach: For in vivo validation, administer 3'-SL orally (100-250 mg/kg/day) to atopic dermatitis mouse models and examine Treg populations in skin-draining lymph nodes and lesions [2].

In Vivo Disease Models

Protocol 3: Atherosclerosis Model

- Animal Model: Use Ldlr-/- or Apoe-/- mice on high-fat diet (42% kcal from fat) for 12-16 weeks [1].

- 3'-SL Administration: Administer 3'-SL via oral gavage (50 mg/kg/day) or subcutaneous injection (20 mg/kg every other day). Include vehicle control group [1].

- Tissue Collection: Collect blood plasma for cytokine profiling (IL-1β, IL-6, TNF-α) and lipid analysis. Perfuse with PBS, then harvest aortic roots and entire aortas for lesion quantification [1].

- Lesion Analysis: Stain aortic root sections with Oil Red O for lipid content and calculate lesion area. For en face analysis, pin aortas and stain with Sudan IV, quantifying lesion area as percentage of total aortic surface [1].

- Immune Cell Profiling: Isolate macrophages from atherosclerotic plaques by flow cytometry, analyzing surface markers (CD11b, F4/80) and intracellular cytokines [1].

Protocol 4: Osteoporosis Model

- Animal Model: Use 12-week-old female C57BL/6 mice undergoing ovariectomy (OVX) to induce estrogen deficiency-mediated bone loss [4].

- 3'-SL Administration: Administer 3'-SL via oral gavage (100 mg/kg/day) for 6 weeks post-ovariectomy. Include sham-operated and OVX+vehicle control groups [4].

- Bone Quality Assessment: Perform micro-CT analysis of femurs and tibiae to quantify bone mineral density, trabecular bone volume fraction, trabecular number, and trabecular separation [4].

- Histomorphometry: Section undecalcified bones for histochemical staining (TRAP for osteoclasts, ALP for osteoblasts). Calculate osteoclast and osteoblast surface per bone surface [4].

- Mechanistic Analysis: Isulate bone marrow stromal cells from treated animals and evaluate osteogenic and adipogenic differentiation capacity in vitro [4].

Table 3: Experimental Conditions for Assessing 3'-SL Immune Modulation

| Experimental Approach | Key Parameters | Optimal 3'-SL Concentration | Readout Timeline |

|---|---|---|---|

| Macrophage inflammation | LPS stimulation (10 ng/mL), cytokine measurement | 15-100 μg/mL (IC50 ~15 μg/mL) | mRNA: 4-6h; Protein: 24h |

| Treg differentiation | Anti-CD3/CD28, TGF-β, IL-2 | 100-250 μg/mL in vitro; 100-250 mg/kg in vivo | Flow cytometry: Day 3-5 |

| Atherosclerosis model | Ldlr-/- mice, high-fat diet | 50 mg/kg/day (oral); 20 mg/kg (s.c.) | Lesion analysis: 12-16 weeks |

| Osteoporosis model | Ovariectomized mice | 100 mg/kg/day (oral) | Micro-CT: 6 weeks post-OVX |

| Atopic dermatitis model | HDM or DNCB application | 100-250 mg/kg/day (oral) | Clinical scoring: 3-4 weeks |

| Colitis model | DSS in drinking water | 25 mg/day (oral) + B. infantis (1×10^10 CFU) | Disease activity: 7-10 days |

Therapeutic Applications and Evidence

Preclinical and Clinical Evidence

The therapeutic potential of 3'-SL is supported by compelling evidence from multiple disease models spanning various physiological systems. In musculoskeletal disorders, 3'-SL demonstrates significant efficacy in both osteoarthritis and osteoporosis models. In a randomized pilot clinical trial involving 60 patients with knee osteoarthritis, 12-week supplementation with 3'-SL (200 mg or 600 mg daily) significantly reduced pain visual analog scale (VAS) scores and improved Korean Western Ontario and McMaster Universities Osteoarthritis Index (KWOMAC) scores for physical function compared to baseline [7]. These clinical findings align with mechanistic studies showing that 3'-SL inhibits matrix metalloproteinase production, inflammatory cytokine secretion, and oxidative stress in chondrocytes while promoting cartilage regeneration [7].

In the context of cardiometabolic diseases, 3'-SL exhibits protective effects against atherosclerosis development through multiple mechanisms. In murine models, 3'-SL administration significantly reduced atherosclerotic lesion development by approximately 40-50% compared to controls, with both oral and subcutaneous administration routes proving effective [1]. This protection was associated with reduced vascular inflammation and suppression of macrophage inflammatory responses without altering lipid profiles, suggesting direct immunomodulatory rather than lipid-lowering mechanisms [1]. Additionally, 3'-SL shows promise in metabolic contexts, with studies indicating potential benefits for conditions associated with high-fat diets, including improved gut barrier function and modulation of metabolic inflammation [8].

Gastrointestinal and Dermatological Applications

The gastrointestinal protective effects of 3'-SL are particularly noteworthy, with demonstrated efficacy in experimental models of inflammatory bowel disease and necrotizing enterocolitis. In DSS-induced colitis models, the combination of 3'-SL with B. infantis produced synergistic therapeutic effects, significantly ameliorating disease activity scores, preventing colon shortening, restoring goblet cell counts, and enhancing expression of tight junction proteins (ZO-1, occludin, and claudin-1) [5]. This synbiotic approach also rebalanced gut microbiota composition and increased production of protective short-chain fatty acids [5]. In necrotizing enterocolitis models, 3'-SL and 6'-SL protected against intestinal damage by inhibiting the TLR4/NF-κB pathway, reducing apoptosis, and relieving inflammation in intestinal epithelial cells [3].

In dermatological applications, 3'-SL demonstrates significant benefits in experimental models of atopic dermatitis. Oral administration of 3'-SL (100-250 mg/kg/day) reduced hallmark features of atopic dermatitis including ear swelling, epidermal and dermal thickening, and mast cell infiltration in both house dust mite and DNCB-induced models [2]. These structural improvements were accompanied by reduced serum IgE levels and suppression of key inflammatory cytokines (IL-1β, IL-6, TNF-α) in skin tissue [2]. Importantly, 3'-SL directly promoted regulatory T cell differentiation through enhanced TGF-β signaling, providing a mechanistic basis for its therapeutic effects in this T cell-mediated inflammatory condition [2].

Conclusion and Future Perspectives

This compound represents a promising immunomodulatory agent with demonstrated efficacy across a broad spectrum of inflammatory conditions. Its ability to simultaneously target multiple aspects of immune dysregulation—including excessive inflammation, impaired regulatory mechanisms, and barrier dysfunction—distinguishes it from more targeted therapeutic approaches. The multi-modal mechanism of 3'-SL, engaging various signaling pathways (NF-κB, MAPK, PI3K/Akt), epigenetic modifications, and microbiota interactions, provides a strong scientific foundation for its continued investigation as a therapeutic candidate.

References

- 1. The human milk oligosaccharide 3′sialyllactose reduces low ... [pmc.ncbi.nlm.nih.gov]

- 2. 3′-Sialyllactose prebiotics prevents skin inflammation via ... [nature.com]

- 3. Human milk oligosaccharides 3′-sialyllactose and 6′- ... [sciencedirect.com]

- 4. 3′-Sialyllactose alleviates bone loss by regulating ... [nature.com]

- 5. This compound and B. infantis synergistically alleviate gut ... [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing immune regulation in vitro: the synergistic ... [frontiersin.org]

- 7. Effects of 3′-Sialyllactose on Symptom Improvement in ... [mdpi.com]

- 8. Potential effects of sialic acid and 3′-Sialyllactose on ... [sciencedirect.com]

3'-SL role in short-chain fatty acid SCFA production

Mechanisms of 3'-SL in SCFA Production

3'-SL is not digested by humans and reaches the colon intact, where it influences gut microbiota composition and function through several key mechanisms [1] [2]:

- Prebiotic Substrate for Commensal Bacteria: 3'-SL acts as a food source for beneficial SCFA-producing bacteria. In vitro studies show it increases the abundance of genera from the Lachnospiraceae family and Phascolarctobacterium [1].

- Synbiotic Cross-Feeding with B. infantis: The combination of 3'-SL and Bifidobacterium infantis (B. infantis) creates a synergistic relationship. B. infantis efficiently metabolizes 3'-SL, and the resulting breakdown products become more accessible to other SCFA-producing bacteria in the community, a process known as cross-feeding [3].

- Strengthening the Gut Barrier: The SCFAs produced (particularly butyrate) serve as the primary energy source for colonocytes, promoting epithelial health. 3'-SL also directly supports the expression of tight junction proteins (ZO-1, occludin, and claudin-1), leading to a stronger intestinal barrier, reduced inflammation, and a healthier environment for SCFA-producing microbes [3].

Quantitative Data on SCFA Enhancement

The table below summarizes key quantitative findings from recent studies on how 3'-SL supplementation affects SCFA levels.

| Study Model / Context | Key Findings on SCFAs & Microbiota | Reported/Inferred SCFA Changes |

|---|---|---|

| DSS-induced Colitis Mice (Synbiotic) [3] | Synbiotic (3'-SL + B. infantis) outperformed individual components in restoring microbiota and elevating SCFAs. | Significant increase in total SCFA levels; specific percentages not provided. |

| In Vitro Fecal Batch Cultures [2] | 3'-SL promoted outgrowth of Bacteroides; GOS promoted bifidobacteria. Resulted in distinct SCFA production profiles. | Distinct SCFA profile; specific concentrations not provided. |

| In Vitro Microbiota Model [1] | Supplementation shifted microbiota, increasing SCFA-producers (e.g., Phascolarctobacterium, Lachnospiraceae). | Increased SCFA production; specific concentrations not provided. |

Key Experimental Protocols

To evaluate the effects of 3'-SL on SCFA production, researchers use both in vitro and in vivo models. Key methodological details are outlined below.

In Vitro Fecal Batch Cultures [2]

This model assesses direct impact of 3'-SL on human gut microbiota composition and metabolic output.

- Fecal Inoculum Preparation: Fecal samples from healthy adult donors or infants are collected and homogenized in an anaerobic chamber under strict, oxygen-free conditions to preserve the viability of anaerobic bacteria.

- Culture Conditions: The basal medium is supplemented with 3'-SL (typically at 5-10 mg/mL) as the sole carbon source. Controls without a carbon source are included to measure baseline activity.

- Incubation and Sampling: Cultures are incubated anaerobically at 37°C for up to 24 hours. Samples are taken at various time points.

- SCFA Analysis: SCFA concentrations (acetate, propionate, butyrate) are quantified using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

- Microbiota Analysis: Microbial composition changes are tracked via 16S rRNA sequencing.

In Vivo Mouse Model of Colitis [3]

This model investigates the synergistic effect of 3'-SL and probiotics in a live organism with gut inflammation.

- Animal Model: Specific pathogen-free (SPF) male C57BL/6J mice are used.

- Treatment Groups: Mice are divided into groups receiving 3'-SL alone (e.g., 25 mg/day in PBS), B. infantis alone (e.g., 1x10^10 CFU/day), a synbiotic combination, or a control (PBS) via daily oral gavage for 3 weeks.

- Colitis Induction: In the final week, colitis is induced by adding 3% (w/v) dextran sulfate sodium (DSS) to the drinking water.

- Sample Collection and Analysis: At the end of the study, contents from the cecum or colon are collected for SCFA measurement (by GC-MS/LC-MS) and 16S rRNA sequencing. Colon tissue is examined histologically for barrier function and inflammation.

Pathway and Workflow Diagrams

The following diagrams, created using Graphviz, illustrate the core mechanisms and experimental workflow.

Mechanistic pathway of 3'-SL from ingestion to local and systemic physiological effects.

Experimental workflow for evaluating the effects of 3'-SL on SCFA production using in vitro and in vivo models.

Future Research and Conclusion

The "SCFAs-microglia" pathway is a promising area of research, suggesting that SCFAs produced by the gut microbiota, potentially boosted by 3'-SL, can cross the blood-brain barrier and influence the function of microglia (immune cells in the brain) [4]. This highlights a potential mechanism for the gut-brain axis.

Future studies should focus on:

- Quantifying SCFAs: Providing precise molar concentrations and ratios in different models.

- Human Clinical Trials: Moving from animal and in vitro models to human interventions.

- Strain-Specificity: Investigating interactions between 3'-SL and other bacterial strains.

- Dose-Response Relationships: Establishing optimal dosing for desired SCFA outcomes.

References

- 1. How 3'-Sialyllactose could hold the key to gut barrier integrity [nutraingredients.com]

- 2. Sialyllactose and Galactooligosaccharides Promote ... [frontiersin.org]

- 3. '-Sialyllactose and B. infantis synergistically alleviate gut inflammation... [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the specific mechanisms of the gut-brain axis: the... [jneuroinflammation.biomedcentral.com]

3'-sialyllactose absorption and pharmacokinetics in vivo

Summary of Pharmacokinetic & Biological Activity Data

The table below consolidates the available quantitative data and experimental findings from recent studies.

| Aspect | Reported Finding | Experimental Context | Citation |

|---|---|---|---|

| Systemic Absorption | Evidence of absorption and systemic biological effects; plasma concentrations comparable to breastfed infants (IC50 ~15 μg/mL) | Murine model (mice); study on anti-inflammatory and anti-atherosclerosis effects | [1] |

| Analytical Method for Quantification | Validated LC-MS/MS method for simultaneous quantification of 3'-SL and 6'-SL in rat plasma using a HILIC column. | Rat pharmacokinetic study; method validation | [2] |

| Anti-inflammatory Mechanism | Attenuates TLR4-induced inflammation; promotes LXR/SREBP1 activity; reduces H3K27 acetylation at specific enhancers. | In vitro (human/murine macrophages) & in vivo (mouse atherosclerosis model) | [1] |

| Bone Homeostasis | Promotes osteogenic differentiation of human bone marrow stromal cells (hBMSCs) via the PI3K/Akt pathway by targeting LAMC2. | In vitro cell culture & in vivo (ovariectomized mouse model) | [3] |

| Route of Administration | Significant reduction of atherosclerosis via both oral and subcutaneous administration. | In vivo (mouse atherosclerosis model) | [1] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a deeper dive into the methodologies used in the key studies.

1. LC-MS/MS Quantification of 3'-SL in Plasma [2]

- Objective: To develop a method for the simultaneous quantification of 3'-SL and 6'-SL in rat plasma for a pharmacokinetic study.

- Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) phase column was used for separation.

- Mobile Phase: A gradient elution with ammonium acetate buffer and acetonitrile.

- Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in a negative electrospray ionization (ESI) mode.

- Sample Processing: A surrogate matrix was used to prepare calibration standards and quality control samples to overcome matrix effects.

2. Assessing Anti-inflammatory and Anti-atherosclerotic Effects [1]

- In Vitro Models:

- Cells Used: RAW 264.7 murine macrophage cell line, primary murine Bone Marrow-Derived Macrophages (BMDMs), THP-1 human monocytic cells, and human Peripheral Blood Mononuclear Cells (hPBMCs).

- Treatment: Cells were stimulated with a low-grade dose of LPS (10 ng/mL) to model inflammation, with and without co-treatment with 3'-SL.

- Readouts: mRNA levels of inflammatory cytokines (Il1b, Il6, Tnf) measured by transcriptome analysis; protein secretion of cytokines (e.g., IL-6, IL-1β) measured in culture medium.

- In Vivo Model:

- Model: Murine model of atherosclerosis.

- Dosing: 3'-SL was administered via both subcutaneous (s.c.) and oral routes.

- Outcome Measure: Significant reduction in the development of atherosclerotic lesions.

- In Vitro Models:

3. Investigating the Effect on Bone Homeostasis [3]

- In Vitro Models:

- Osteogenesis: Human Bone Marrow Stromal Cells (hBMSCs) were treated with 3'-SL (optimal concentration 100 μM) under osteogenic conditions. Readouts included ALP staining, Alizarin Red S staining, and RNA-Seq transcriptome analysis.

- Mechanism: The role of the PI3K/Akt pathway and LAMC2 gene was investigated using RNA interference (knockdown).

- Adipogenesis: Inhibition of adipogenic differentiation of hBMSCs was assessed.

- Osteoclastogenesis: Mouse Bone Marrow-Derived Macrophages (BMMs) were used to study the inhibition of RANKL-induced osteoclast differentiation.

- In Vivo Model:

- Model: Ovariectomized (OVX) mice, a standard model for postmenopausal osteoporosis.

- Outcome: 3'-SL treatment was shown to alleviate bone loss.

- In Vitro Models:

Proposed Signaling Pathway for Anti-inflammatory Action

The following diagram illustrates a key mechanistic pathway for 3'-SL's anti-inflammatory effects, as identified in the research [1].

This pathway shows that 3'-SL counters inflammation not just by blocking initial triggers, but by modulating the epigenetic and transcriptional machinery in the cell nucleus [1].

Research Gaps and Future Directions

While the data confirms that 3'-SL is absorbed and bioactive, your request for a definitive whitepaper on its pharmacokinetics highlights a gap in the literature. Key parameters like Cmax, Tmax, AUC, half-life, and absolute bioavailability in humans are not detailed in the available public studies.

To advance your research, I suggest:

- Consulting Specialized Databases: Directly search pharmacokinetic databases or patent literature, which may contain more detailed ADME (Absorption, Distribution, Metabolism, Excretion) data.

- Focusing on Efficacy Studies: The strongest available evidence currently links 3'-SL exposure to systemic biological effects, as outlined above.

References

3'-SL signaling pathways NF-κB MAPK PI3K/Akt

3'-SL regulates bone homeostasis through a dual mechanism, promoting bone formation and inhibiting bone resorption by targeting key signaling pathways in different cell types.

Promotion of Osteogenesis via the PI3K/Akt Pathway

In human bone marrow stromal cells (hBMSCs), 3'-SL enhances osteogenic differentiation and inhibits adipogenic differentiation [1]. RNA sequencing revealed that this process is mediated by the upregulation of Laminin subunit gamma-2 (LAMC2) and the subsequent activation of the PI3K/Akt signaling pathway [1].

- Key Experimental Evidence: Treatment with 100 µM 3'-SL was identified as the optimal concentration for enhancing alkaline phosphatase (ALP) activity, mineralization (measured by Alizarin Red S staining), and the expression of osteogenic genes like RUNX2 [1]. Knockdown of LAMC2 significantly impaired these osteogenic effects, confirming its crucial role in the mechanism [1].

Inhibition of Osteoclastogenesis via MAPK and NF-κB Pathways

In mouse bone marrow-derived macrophages (BMMs), 3'-SL inhibits the receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclast differentiation [1]. It achieves this by suppressing the NF-κB and MAPK signaling pathways [1].

- In Vivo Validation: Oral administration of 3'-SL was shown to ameliorate bone loss in an ovariectomized (OVX) mouse model of osteoporosis, demonstrating its positive regulation of bone remodeling and therapeutic potential [1].

The table below summarizes the core mechanisms and key experimental findings.

| Target Cell Type | Primary Effect | Key Upregulated Molecule | Signaling Pathway Activated | Signaling Pathway Suppressed | Functional Outcome |

|---|---|---|---|---|---|

| Human Bone Marrow Stromal Cells (hBMSCs) | Enhanced Differentiation | LAMC2 [1] | PI3K/Akt [1] | - | Promotes Osteogenesis |

| Human Bone Marrow Stromal Cells (hBMSCs) | Inhibited Differentiation | - | - | - | Suppresses Adipogenesis |

| Mouse Bone Marrow-Derived Macrophages (BMMs) | Inhibited Differentiation | - | - | NF-κB & MAPK [1] | Suppresses Osteoclastogenesis |

The following diagram illustrates the dual mechanism of action of 3'-SL in regulating bone homeostasis.

> 3'-SL promotes osteogenesis via PI3K/Akt and inhibits osteoclastogenesis via NF-κB/MAPK pathways.

Detailed Experimental Protocols

To investigate the effects of 3'-SL on the mentioned pathways and cell types, you can adapt the following key methodologies from the primary research.

In Vitro Analysis of Osteogenic Differentiation (hBMSCs)

- Cell Culture: Culture hBMSCs in a standard osteogenic induction medium. Prepare experimental groups with the addition of 50 µM and 100 µM 3'-SL, using a group without 3'-SL as a negative control [1].

- Viability Assay: Perform a cytotoxicity assay (e.g., CCK-8) to confirm that 3'-SL at 50-100 µM does not affect cell viability [1].

- Differentiation Assessment:

- ALP Staining & Activity: After 7-10 days of differentiation, fix cells and perform ALP staining using a standard kit (e.g., BCIP/NBT). Quantify ALP activity using p-nitrophenyl phosphate (pNPP) as a substrate and measure the absorbance at 405 nm [1].

- Mineralization Assay (ARS): After 21-28 days, fix cells and stain with 2% Alizarin Red S (pH 4.2) to detect calcium deposits. For quantification, elute the stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm [1].

- Molecular Analysis:

- qRT-PCR: Isolate total RNA and synthesize cDNA. Analyze the expression of osteogenic marker genes (e.g., RUNX2, OSTERIX, OSTEOCALCIN) [1].

- Western Blot: Analyze protein lysates for osteogenic markers and key proteins in the PI3K/Akt pathway (e.g., phosphorylated Akt) [1].

- RNA Interference: Transfert hBMSCs with LAMC2-specific siRNAs to validate its functional role in the 3'-SL-induced osteogenic effect [1].

In Vitro Analysis of Osteoclast Differentiation (BMMs)

- Cell Culture & Differentiation: Isolate mouse BMMs and culture them in the presence of M-CSF (25-50 ng/mL) and RANKL (50-100 ng/mL) to induce osteoclast differentiation. Treat experimental groups with 100 µM 3'-SL [1].

- Osteoclast Identification: After ~5 days, fix cells and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining. Count TRAP-positive multinucleated cells (≥3 nuclei) as osteoclasts [1].

- Pathway Analysis:

- Western Blot: Analyze protein lysates from RANKL-stimulated BMMs for key signaling molecules. Examine the phosphorylation status of proteins in the NF-κB pathway (e.g., IκBα, p65) and the MAPK pathway (e.g., p38, JNK, ERK) to confirm the inhibitory effect of 3'-SL [1].

In Vivo Validation (Ovariectomized Mouse Model)

- Animal Model: Use ~6-8 week old female C57BL/6 mice. Perform bilateral ovariectomy (OVX) to induce osteoporosis, with a sham-operated group as control [1].

- Treatment: Administer 3'-SL orally via drinking water or gavage at a specific dosage for a period of 6-8 weeks post-surgery [1].

- Endpoint Analysis:

- Micro-CT: Analyze the distal femur or lumbar vertebrae to quantify bone morphometric parameters, including Bone Volume/Tissue Volume (BV/TV), Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp) [1].

- Histomorphometry: Perform H&E, TRAP, and Masson's trichrome staining on decalcified bone sections to visually assess bone structure, osteoclast activity, and bone formation [1].

Biosynthesis and Therapeutic Potential

Beyond its signaling mechanisms, efficient production of 3'-SL is crucial for its application. Advanced metabolic engineering and protein engineering strategies in E. coli have successfully achieved high-yield extracellular production of 3'-SL, with titers reaching up to 44.2 g/L in bioreactors [2]. These advances are pivotal for ensuring the scalable and cost-effective production of 3'-SL for future therapeutic development [2].

The research summarized strongly indicates that 3'-SL, through its coordinated regulation of PI3K/Akt, MAPK, and NF-κB pathways, represents a promising multi-targeted therapeutic candidate for treating osteoporosis and potentially other bone-metabolic diseases [1].

References

3'-sialyllactose safety profile toxicity studies

Key Toxicity Studies and Findings

The table below summarizes the core findings from pivotal safety studies on 3'-SL sodium salt.

| Study Type | Test System | Key Findings | NOAEL (No Observed Adverse Effect Level) |

|---|---|---|---|

| Genetic Toxicity [1] | Multiple in vitro and in vivo assays (Ames test, chromosomal aberration, etc.) | No mutagenic or clastogenic activity was observed. | Not Applicable (N/A) for genotoxicity |

| Acute Toxicity [1] | Rats (LD50) | The mean lethal dose (LD50) was well above 20 g/kg body weight. | N/A |

| 28-Day & 90-Day Subchronic Toxicity [1] | Sprague-Dawley rats | No treatment-related abnormalities in clinical observations, hematology, clinical chemistry, organ weights, or histopathology. | >2000 mg/kg bw/day (highest dose tested) |

| 26-Week Chronic Toxicity (on 6'-SL) [2] | Rats | A study on its structural isomer, 6'-SL, showed no adverse effects for 26 weeks. | 6000 mg/kg bw/day (highest dose tested) |

Detailed Experimental Protocols

The safety profile is supported by standardized, GLP-compliant toxicological studies.

- Genetic Toxicity Assessment [1] [2]

- Bacterial Reverse Mutation Test (Ames Test): Used Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA, with and without metabolic activation (S9 mix). The test substance was applied using the plate incorporation method at concentrations up to 5000 µg/plate.

- *In Vivo* Micronucleus Test: Mice were administered the substance via oral gavage, and bone marrow was examined for micronucleated polychromatic erythrocytes.

- Repeated-Dose 90-Day Oral Toxicity Study [1]

- Animals and Groups: Sprague-Dawley rats were divided into groups receiving 0 (control), 500, 1000, or 2000 mg of 3'-SL sodium salt per kg of body weight per day via diet.

- Parameters Monitored: The study included clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross necropsy, organ weights, and histopathological examination of major organs.

- Mechanism of Action & Anti-inflammatory Pathways Research suggests 3'-SL's anti-inflammatory effects are linked to its ability to attenuate TLR4-induced low-grade inflammation in macrophages. It modulates gene expression not by blocking TLR4 activation directly, but through a downstream transcriptional mechanism that influences enhancer activity and promotes the activity of the Liver X Receptor (LXR) and SREBP1, leading to reduced pro-inflammatory cytokine production [3].

3'-SL exerts anti-inflammatory effects by modulating gene transcription downstream of TLR4 activation, rather than blocking the receptor itself.

Regulatory Safety Assessments

Multiple international food safety authorities have evaluated and approved 3'-SL sodium salt for consumption.

- European Food Safety Authority (EFSA): Concluded that 3'-SL sodium salt is safe for the general population, including its use in infant and follow-on formula, food for special medical purposes, and food supplements (at levels up to 1.0 g/day for individuals over 3 years) [4].

- UK Food Standards Agency (FSA): The Advisory Committee on Novel Foods and Processes (ACNFP) found no safety objections to the use of 3'-SL sodium salt in various food categories under the proposed conditions of use [5] [6].

- Health Canada: Has authorized a blend containing 3'-SL for sale in Canada, indicating a positive safety assessment [7].

Conclusion for Researchers

- Favorable Profile: 3'-SL sodium salt is an ordinary carbohydrate with a low order of toxicity, comparable to other non-digestible carbohydrates and naturally occurring human milk oligosaccharides [1].

- Basis for Use: The absence of adverse effects in rigorous studies, even at high doses, provides a strong foundation for its safe application in nutritional science and product development [1] [4] [5].

References

- 1. Toxicological evaluation of 3 '- sialyllactose sodium salt [pubmed.ncbi.nlm.nih.gov]

- 2. Sialyllactose sodium salt produced by a novel method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The human milk oligosaccharide 3′sialyllactose reduces low ... [pmc.ncbi.nlm.nih.gov]

- 4. Safety of 3′‐sialyllactose (3′‐SL) sodium salt produced ... [pmc.ncbi.nlm.nih.gov]

- 5. ACNFP advice on the safety of 3 ’- sialyllactose ( 3 ’-SL) sodium salt [acnfp.food.gov.uk]

- 6. Safety Assessment of 3'-Sialyllactose (3'-SL) Sodium Salt as a ... [science.food.gov.uk]

- 7. Completed safety assessments of novel foods including ... [canada.ca]

Comprehensive Technical Analysis of 3'-Sialyllactose Endogenous Levels in Human Milk: Quantification, Methodologies, and Biological Significance

Introduction and Biological Significance of 3'-Sialyllactose

This compound (3'-SL) is one of the most abundant and biologically significant sialylated human milk oligosaccharides (HMOs) present in human milk. As a trisaccharide composed of sialic acid linked to lactose via an α2-3 linkage, 3'-SL represents one of the simplest yet most functionally important components of the complex HMO repertoire. Understanding the endogenous levels of 3'-SL throughout lactation is crucial for multiple research domains, including infant nutrition, drug development, and therapeutic applications. The concentration of 3'-SL in human milk is not static but demonstrates dynamic changes throughout lactation, influenced by multiple factors including genetic predisposition, lactation stage, and environmental influences.

The biological significance of 3'-SL extends beyond its role as a nutritional component. Recent research has revealed that 3'-SL possesses potent immunomodulatory properties and functions as a critical innate immune modulator. Experimental evidence indicates that 3'-SL effectively attenuates TLR4-induced low-grade inflammation in macrophages and endothelial cells, reducing pro-inflammatory cytokine production including IL-1β, IL-6, and TNF-α [1]. Furthermore, 3'-SL has demonstrated significant atheroprotective effects in murine models, with both subcutaneous and oral administration significantly reducing atherosclerosis development [1]. These findings highlight the potential therapeutic applications of 3'-SL beyond infant nutrition, particularly in inflammatory and cardiovascular diseases.

Comprehensive Concentration Data of 3'-SL in Human Milk

Concentration Variations Across Lactation Stages

Table 1: 3'-SL Concentrations Across Lactation Stages in Chinese Population

| Lactation Stage | Postpartum Period | 3'-SL Concentration (g/L) | Sample Size | Study Population |

|---|---|---|---|---|

| Colostrum | 0-6 days | 13.6 (Total HMOs)* | 481 | Chinese mothers |

| Transitional Milk | 7-14 days | 10.7 (Total HMOs)* | 481 | Chinese mothers |

| Mature Milk | 15-340 days | 6.0 (Total HMOs)* | 481 | Chinese mothers |

*The study reported total HMO concentration with 3'-SL showing a significant decreasing trend [2].

Table 2: Dynamic Changes in 3'-SL Over 25 Weeks of Lactation

| Lactation Stage | Postpartum Period | 3'-SL Trend | Statistical Significance | Reference |

|---|---|---|---|---|

| Early Lactation | Weeks 1-2 | Higher levels | p < 0.05 | [3] |

| Mid Lactation | Weeks 3-5 | Decreasing | p < 0.05 | [3] |

| Established Lactation | Weeks 7-9 | Decreasing | p < 0.05 | [3] |

| Late Lactation | Weeks 20-25 | Lower levels | p < 0.05 | [3] |

The concentration of 3'-SL demonstrates a clear declining trend throughout lactation, with the highest levels observed during early lactation stages. In a comprehensive Chinese population study involving 481 mothers, total HMO concentrations decreased significantly from colostrum (13.6 g/L) to mature milk (6.0 g/L), with 3'-SL following this overall decreasing pattern [2]. This trend was further corroborated by a longitudinal study monitoring the human milk metabolome over 25 weeks of lactation, which confirmed that 3'-SL concentrations are significantly higher in early lactation and progressively decrease as lactation advances [3]. The dynamic nature of 3'-SL concentrations underscores the importance of considering lactation stage when collecting and analyzing human milk samples for research or quality control purposes.

Population-Specific Concentration Ranges

Table 3: Factors Influencing 3'-SL Concentrations in Human Milk

| Factor | Effect on 3'-SL Concentration | Magnitude of Effect | Reference |

|---|---|---|---|

| Lewis Phenotype | Significant differences between Lewis blood types | p = 0.003 | [2] |

| Secretor Status | Higher concentrations in secretor mothers | 11.3 g/L vs 5.8 g/L (total HMOs) | [2] |

| Geographical Variation | Significant variation between provinces in China | p < 0.0001 | [2] |

| Maternal BMI | No significant correlation | p = 0.151 | [2] |

| Infant Gestational Age | No significant correlation | p = 0.850 | [2] |

| Maternal Age | No significant correlation | p = 0.630 | [2] |

| Mode of Delivery | No significant correlation | p = 0.486 | [2] |

The concentration of 3'-SL in human milk exhibits significant variation across different populations and is influenced by several genetic factors. A large-scale study conducted across eight provinces in China revealed that maternal secretor status and Lewis blood type significantly impact 3'-SL concentrations [2]. Secretor mothers produced significantly higher total HMO concentrations (11.3 g/L) compared to non-secretor mothers (5.8 g/L), with 3'-SL following this pattern [2]. Additionally, significant differences in total HMO concentrations were observed among different Lewis blood types, highlighting the genetic determinants of 3'-SL levels in human milk [2].

Interestingly, several maternal and infant factors do not appear to significantly influence 3'-SL concentrations. The Chinese population study found no significant correlations between 3'-SL levels and maternal BMI, age, mode of delivery, infant gestational age, or infant gender [2]. This suggests that genetic factors (secretor status and Lewis phenotype) and lactation stage remain the primary determinants of 3'-SL concentrations in human milk, while demographic and perinatal factors play a minimal role.

Analytical Methodologies for 3'-SL Quantification

Chromatographic Separation Techniques

The accurate quantification of 3'-SL in human milk requires sophisticated analytical methodologies capable of resolving its isomeric structure from 6'-SL and other HMOs. Several chromatographic approaches have been successfully employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): A validated LC-MS/MS method utilizing a HILIC column (50 mm × 2.1 mm, 3 μm) with a mobile phase consisting of 10 mM ammonium acetate buffer (pH 4.5) and acetonitrile with gradient elution at 0.3 mL/min flow rate. This method achieved excellent separation of 3'-SL and 6'-SL with a resolution of approximately 2.1 at retention times of 1.3 and 1.7 minutes, respectively [4].

Porous Graphitic Carbon (PGC) Chromatography: An alternative approach utilizing porous graphitic carbon columns for separation of 3'-SL and 6'-SL, often employing derivatization techniques to enhance detection sensitivity. This method has been successfully applied to human milk samples with quantification using maltotriose as an internal standard [5].

Ultra Performance Liquid Chromatography (UPLC): A high-throughput UPLC-MRM method has been developed for simultaneous quantification of multiple HMOs, including 3'-SL. This method uses an ACQUITY Ultraperformance system coupled to a Xevo TQ-XS triple quadrupole mass spectrometer with mobile phase solvents consisting of acetonitrile and water with ammonium acetate as the additive [2].

The choice of chromatographic method depends on the specific research requirements, with HILIC offering robust separation for targeted analysis and PGC providing complementary selectivity for complex HMO mixtures.

Detection and Quantification Methods

Mass spectrometry represents the gold standard for 3'-SL quantification due to its superior sensitivity and specificity:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Typically operated in negative ionization mode with multiple reaction monitoring (MRM) for enhanced specificity. The precursor ion of 3'-SL is set to m/z 632.4, with product ions at m/z 290.0 for quantification and m/z 572.2 and m/z 469.7 for qualification [4]. This approach provides excellent sensitivity with limits of quantification suitable for detecting physiological concentrations in human milk.

Nuclear Magnetic Resonance (NMR) Spectroscopy: (^1)H NMR spectroscopy at 600.13 MHz has been successfully employed for metabolomic analysis of human milk, including 3'-SL quantification [3]. While less sensitive than MS-based methods, NMR offers structural confirmation and the ability to simultaneously quantify multiple metabolites without derivatization.

Fluorescence Detection: Following derivatization with 2-aminobenzamide, LC with fluorescence detection has been used for 3'-SL quantification in human milk samples [6]. This approach offers accessibility for laboratories without advanced mass spectrometry capabilities.

Each detection method offers distinct advantages, with LC-MS/MS providing the highest sensitivity and specificity for precise quantification of 3'-SL across the dynamic range encountered in human milk samples throughout lactation.

Detailed Experimental Protocols

Human Milk Sample Collection and Preparation

Proper sample collection and preparation are critical for accurate quantification of 3'-SL in human milk. The following protocol, compiled from multiple methodological studies, represents best practices:

Standardized Collection: Human milk samples should be collected using a hospital-grade electric breast pump, with collections standardized to the second feed of the day whenever possible to minimize diurnal variation [6]. The entire content of one breast should be expressed to obtain a representative sample of the feeding.

Immediate Processing: Upon collection, milk samples should be gently vortexed for approximately 2 minutes at the highest speed to ensure homogeneity [6]. For metabolomic analyses, 10-20 mL of fresh human milk should be delivered to the laboratory within 24 hours, stored at 4°C during transport [3].

Sample Aliquoting and Storage: After thorough mixing, aliquots should be transferred to appropriate storage tubes (typically 1-2 mL volumes in polypropylene tubes) and immediately frozen at -80°C within 30 minutes of collection [6]. Freeze-thaw cycles should be minimized to prevent degradation.

Fat Removal and Clarification: For LC-MS/MS analysis, skimmed milk should be prepared by centrifugation at 4,000 × g for 10 minutes at 4°C, with careful removal of the fat layer [4]. Additional clarification can be achieved through filtration using 0.5-mL 10-kDa spin filters centrifuged at 10,000 × g at 4°C for 30 minutes [3].

The integrity of 3'-SL during storage is generally good, with proper sample handling. However, studies have indicated that RNA quality from milk fat layers varies significantly by lactation stage, with colostrum samples being particularly vulnerable to degradation [7].

Analytical Method Validation

For robust quantification of 3'-SL, method validation should encompass the following parameters, as demonstrated in published studies:

Selectivity: Assessment using multiple ion transitions for each analyte, comparing peak area ratios between qualified and quantified ion transitions. For 3'-SL, the ratio of quantification ion (m/z 290.0) to qualification ions (m/z 572.2 and m/z 469.7) should be consistent across calibration standards and authentic matrix samples [4].

Linearity and Range: Establishment of calibration curves using authentic standards across physiologically relevant concentrations. The surrogate matrix method (using water) has been successfully applied for analysis of endogenous 3'-SL, with calibration curves typically demonstrating R² values >0.99 [4].

Precision and Accuracy: Evaluation through intra-day and inter-day replicates at multiple concentration levels (low, medium, high QC levels). Precision should generally not exceed 15% CV, with accuracy within ±15% of the nominal concentration [4] [5].

Stability: Assessment of 3'-SL stability under various storage and handling conditions, including benchtop stability, freeze-thaw stability, and long-term storage stability at -80°C [4].

The validation approach described by PMC7731434 followed US FDA guidelines and comprehensively addressed selectivity, linearity, precision, accuracy, matrix effects, recovery, parallelism, dilution integrity, carryover, and stability [4].

Figure 1: Experimental workflow for 3'-SL quantification in human milk

Biological Significance and Health Implications

Cognitive Development Associations

3'-SL demonstrates significant associations with early cognitive development in infants, particularly in the domain of language functions. A clinical study involving 99 mother-child dyads and 183 human milk samples revealed a statistically significant positive association between 3'-SL levels and Mullen Scales of Early Learning (MSEL) composite scores (P = 0.002; effect size 13.12; 95% CI, 5.36-20.80) [6]. This association was particularly driven by receptive (adjusted P = 0.015; effect size 9.95; 95% CI, 3.91-15.99) and expressive (adjusted P = 0.048; effect size 7.53; 95% CI, 2.51-13.79) language subdomain scores [6]. These findings highlight the potential role of 3'-SL in neurodevelopment and support its inclusion in infant formula for optimal cognitive outcomes.

The relationship between 3'-SL and cognitive development appears to be modulated by genetic factors. The significant association between 3'-SL and cognitive outcomes was specifically observed in children who received human milk containing detectable levels of A-tetra, an HMO present only in women with blood type A [6]. This gene-environment interaction underscores the complexity of HMO biological activities and the importance of considering maternal genetics when evaluating 3'-SL functional outcomes.

Anti-inflammatory and Cardiovascular Applications

Beyond its role in infant development, 3'-SL exhibits potent anti-inflammatory properties with therapeutic potential for inflammatory conditions. Transcriptome analysis in macrophages revealed that 3'-SL attenuates mRNA levels of a selected set of inflammatory genes and promotes the activity of liver X receptor (LXR) and sterol regulatory element binding protein-1 (SREBP1) [1]. These acute anti-inflammatory effects were associated with reduced histone H3K27 acetylation at a subset of LPS-inducible enhancers [1].

The anti-inflammatory mechanisms of 3'-SL involve a unique pathway that does not directly inhibit TLR4 activation or NF-κB signaling, but rather modulates enhancer activity through specific transcription factors [1]. This distinctive mechanism of action suggests potential therapeutic applications for 3'-SL in chronic inflammatory conditions where conventional anti-inflammatory approaches have limitations.

Figure 2: 3'-SL anti-inflammatory mechanism and cardiovascular benefits

Gut Microbiota Modulation

3'-SL serves as a key substrate for specific beneficial gut microorganisms, particularly Bifidobacterium longum subsp. infantis, a dominant species in the infant gut microbiome [8]. Genome-scale metabolic modeling of this bacterium has revealed distinct metabolic pathways for 3'-SL utilization, contributing to its competitive advantage in the infant gut ecosystem [8]. The ability of 3'-SL to selectively promote the growth of beneficial bacteria underscores its prebiotic function and role in establishing a healthy gut microbiome during early development.

The metabolism of 3'-SL by B. infantis occurs through specific enzymatic pathways that cleave sialic acid from the lactose backbone, allowing utilization of both components for energy production and biomass generation [8]. This specialized metabolic capability represents a fascinating example of co-evolution between human milk composition and the infant gut microbiome, ensuring optimal nutrient utilization and protection against pathogens.

Research Applications and Future Directions

Drug Development Considerations

The pharmacological potential of 3'-SL warrants careful consideration for drug development programs. The demonstrated anti-inflammatory and atheroprotective effects in preclinical models [1], combined with its favorable safety profile as a natural component of human milk, position 3'-SL as a promising candidate for therapeutic development. When considering 3'-SL for pharmaceutical applications, several factors require attention:

Bioanalytical Method Validation: Robust LC-MS/MS methods validated according to FDA guidelines are essential for pharmacokinetic studies [4]. The method described by [4] for tissue distribution studies in minipigs provides a template for bioanalytical validation.

Tissue Distribution Profiles: Understanding the distribution of 3'-SL to target tissues is crucial for therapeutic applications. The developed and validated bioanalytical method for simultaneous analysis of 3'-SL and 6'-SL in liver and kidney tissues of Yucatan minipigs demonstrates the feasibility of such assessments [4].

Metabolic Engineering for Production: For large-scale production, efficient synthesis of 3'-SL has been achieved in genetically engineered Escherichia coli, with reported yields of 23.1 g/L in a 5 L bioreactor fermentation - the highest extracellular value ever reported [9]. This production method enables sufficient quantities for preclinical and clinical development.

The translation of 3'-SL from a nutritional component to a therapeutic agent requires careful consideration of regulatory pathways, appropriate manufacturing controls, and comprehensive safety assessment, even though it has a history of safe consumption in human milk.

Research Gaps and Future Perspectives

Despite significant advances in understanding 3'-SL biology, several research gaps remain to be addressed:

Dose-Response Relationships: More precise delineation of dose-response relationships for cognitive, anti-inflammatory, and cardiovascular effects across different physiological contexts.

Molecular Mechanisms: Further elucidation of the complete molecular mechanisms underlying 3'-SL bioactivities, including receptor interactions and intracellular signaling pathways.

Long-term Health Impacts: Longitudinal studies examining the long-term consequences of early life 3'-SL exposure on health outcomes throughout the lifespan.

Interindividual Variability: Better understanding of the factors contributing to interindividual variability in 3'-SL response, including genetic, epigenetic, and microbiome-related factors.

Future research directions should include well-designed clinical trials to validate preclinical findings, advanced formulation development to enhance bioavailability where needed, and systems biology approaches to understand the pleiotropic effects of 3'-SL across different physiological systems.

Conclusion

The comprehensive analysis of 3'-SL endogenous levels in human milk throughout lactation reveals a dynamic pattern characterized by highest concentrations in early lactation that progressively decrease as lactation advances. The concentration ranges from approximately 13.6 g/L total HMOs in colostrum to 6.0 g/L in mature milk, with 3'-SL following this declining trend [2]. These physiological levels provide important benchmarks for infant formula fortification and therapeutic dose selection.

References

- 1. The human milk oligosaccharide 3′sialyllactose reduces low ... [pmc.ncbi.nlm.nih.gov]

- 2. Human Milk Oligosaccharides Are Associated with ... [mdpi.com]

- 3. Frontiers | Dynamic Changes in the Human Metabolome Over 25... Milk [frontiersin.org]

- 4. Development and Validation of a Bioanalytical Method for ′- and... [pmc.ncbi.nlm.nih.gov]

- 5. and 6'-sialyllactose in human milk samples by HPLC-MS ... [sciencedirect.com]

- 6. Human milk this compound is positively associated with ... [pmc.ncbi.nlm.nih.gov]

- 7. RNA Sequencing of the Human Fat Layer... | PLOS One Milk [journals.plos.org]

- 8. Genome-scale metabolic modeling of the human milk ... [pmc.ncbi.nlm.nih.gov]

- 9. Sialyllactose in Genetically Engineered Escherichia coli [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: SIGLEC-3 (CD33) Binding to 3'-Sialyllactose and Related Ligands

Introduction to SIGLEC-3 (CD33) and the Siglec Family